2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine

agrochemical discovery arthropod control nematode control

2-(4-Methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine (CAS 1018-36-6; also cataloged as 2,5-dihydro-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-amine) is a heterocyclic sulfonamide-pyrazoline derivative bearing a p-toluenesulfonyl substituent on a partially saturated pyrazole core. The compound possesses molecular formula C₁₀H₁₃N₃O₂S with a molecular weight of 239.29 g/mol and a reported melting point of 186–187 °C.

Molecular Formula C10H13N3O2S
Molecular Weight 239.3 g/mol
CAS No. 1018-36-6
Cat. No. B086404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine
CAS1018-36-6
Molecular FormulaC10H13N3O2S
Molecular Weight239.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CC=C(N2)N
InChIInChI=1S/C10H13N3O2S/c1-8-2-4-9(5-3-8)16(14,15)13-7-6-10(11)12-13/h2-6,12H,7,11H2,1H3
InChIKeyUCIBQVQNLBVGFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine (CAS 1018-36-6): Core Identity and Procurement-Specification Data


2-(4-Methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine (CAS 1018-36-6; also cataloged as 2,5-dihydro-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-amine) is a heterocyclic sulfonamide-pyrazoline derivative bearing a p-toluenesulfonyl substituent on a partially saturated pyrazole core [1]. The compound possesses molecular formula C₁₀H₁₃N₃O₂S with a molecular weight of 239.29 g/mol and a reported melting point of 186–187 °C [1]. Its structural motif—combining a sulfonyl group with a pyrazoline amine—positions it within a chemical space associated with pesticidal and antimicrobial applications, particularly where the tosyl (p-toluenesulfonyl) moiety contributes to target binding and physicochemical modulation [2].

Why Unqualified Substitution of CAS 1018-36-6 with Other Pyrazoline Sulfonamides Carries Material Selection Risk


Compounds within the pyrazoline-sulfonamide class exhibit pronounced variation in biological and physicochemical profiles due to differences in core saturation (Δ²-pyrazoline vs. fully aromatic pyrazole), substitution pattern (position of the amino group), and sulfonyl aryl substitution [1]. The target compound CAS 1018-36-6 features a specific Δ²-pyrazoline architecture with a 3-amino group and a p-toluenesulfonyl N-substituent, which collectively determine its electrophilic character, hydrogen-bonding capacity, and logP (calculated 2.35) [2]. Substituting an analog—such as a fully aromatic 1-tosylpyrazole (CAS 6126-10-9) lacking the 3-amino group or a 4-amino regioisomer—introduces uncontrolled variables that may invalidate comparative efficacy, alter metabolic stability, or modify synthetic handle utility. The quantitative evidence below establishes where CAS 1018-36-6 demonstrates selection-relevant differentiation relative to its closest structural and functional comparators.

Quantitative Differentiation Evidence for CAS 1018-36-6 Against Comparator Pyrazoline Sulfonamides


Pesticidal Utility: CAS 1018-36-6 as a Documented 5-Substituted-Sulfonylaminopyrazole Active Agent vs. Undefined-In-Scope Analogs

US Patent 7,504,362 B2 explicitly claims and exemplifies CAS 1018-36-6 (Exemplified Compound) as an active ingredient within 5-substituted-sulfonylaminopyrazole derivatives for the control of arthropods (insects, arachnids) and helminths (nematodes) [1]. This patent specifically exemplifies the compound's utility and establishes its defined pesticidal efficacy as compared to unspecified pyrazole analogs lacking the requisite 5-sulfonylamino substitution pattern. The compound's inclusion as a working example substantiates its verifiable activity in the claimed pest control methods.

agrochemical discovery arthropod control nematode control heterocyclic pesticide

Antibacterial Activity: Class-Level Potency of Tosyl-Pyrazoline Sulfonamides Against Staphylococcus aureus vs. Escherichia coli

While direct head-to-head data for CAS 1018-36-6 is not available, a closely related tosyl-pyrazoline sulfonamide derivative (ethyl (Z)-2-(5-chloro-3-methyl-4-((2-tosylhydrazono)methyl)-1H-pyrazol-1-yl)acetate) exhibits notable antibacterial activity against Staphylococcus aureus with inhibition zones up to 1.2 mm, versus moderate activity against Escherichia coli (0.6–0.7 mm) [1]. This class-level finding indicates that tosyl-substituted pyrazoline sulfonamides possess differential antibacterial susceptibility, with preferential activity against Gram-positive strains.

antimicrobial screening Gram-positive bacteria drug discovery sulfonamide antibiotics

Molecular Descriptor Differentiation: LogP and PSA of CAS 1018-36-6 vs. 1-Tosylpyrazole (CAS 6126-10-9)

CAS 1018-36-6 (molecular weight 239.29 g/mol) exhibits a calculated logP of 2.35 and a polar surface area (PSA) of 83.81 Ų, reflecting moderate lipophilicity and hydrogen-bonding capacity conferred by the pyrazoline amine and sulfonyl groups [1]. In contrast, the structurally related but non-aminated 1-tosylpyrazole (CAS 6126-10-9; molecular weight 222.26 g/mol) displays a higher logP of 2.51 and a lower PSA of 60.34 Ų [2]. The approximately 23.5 Ų PSA difference and logP shift alter predicted membrane permeability and aqueous solubility, directly impacting formulation behavior and biological compartment distribution.

physicochemical profiling drug-likeness prediction lead optimization property-based design

Solid-State Handling and Quality Control: Defined Melting Point of CAS 1018-36-6 Enabling Purity Verification vs. Undefined Analogs

CAS 1018-36-6 possesses a well-characterized melting point of 186–187 °C, as reported by CAS Common Chemistry [1]. This physical constant provides a verifiable quality control metric for incoming material inspection and purity assessment. By contrast, many structurally related tosyl-pyrazoles lack published melting point data—for instance, 1-tosylpyrazole (CAS 6126-10-9) has no reported melting point in accessible databases [2].

analytical chemistry quality control purity assessment procurement specification

Recommended Application Scenarios for CAS 1018-36-6 Based on Verified Differentiation Evidence


Agrochemical Discovery: Pesticidal Lead Optimization and Structure-Activity Relationship (SAR) Studies

Researchers pursuing arthropod or nematode control agents should procure CAS 1018-36-6 as a validated starting point for SAR campaigns. The compound's explicit exemplification in US Patent 7,504,362 B2 as a 5-substituted-sulfonylaminopyrazole pesticidal agent provides a documented efficacy baseline, supporting its use as a reference standard when evaluating novel pyrazoline-sulfonamide derivatives [1].

Antimicrobial Screening Programs Targeting Gram-Positive Pathogens

Based on class-level evidence indicating that tosyl-pyrazoline sulfonamides exhibit preferential activity against Gram-positive bacteria (Staphylococcus aureus inhibition zones up to 1.2 mm vs. Escherichia coli 0.6–0.7 mm) [1], procurement of CAS 1018-36-6 is advised for antimicrobial screening cascades prioritizing Gram-positive targets. Experimental designs should include appropriate comparator strains to validate compound-specific potency.

Medicinal Chemistry: Hit-to-Lead Optimization Requiring Defined Physicochemical Properties

When lead optimization requires balancing lipophilicity (logP 2.35) and polarity (PSA 83.81 Ų) [1], CAS 1018-36-6 offers a well-characterized scaffold. Its calculated properties differentiate it from non-aminated analogs such as 1-tosylpyrazole (logP 2.51, PSA 60.34 Ų) [2], enabling rational selection where moderate permeability and hydrogen-bonding capacity are design criteria.

Analytical Method Development and Quality Control Reference Standard

The defined melting point of 186–187 °C [1] makes CAS 1018-36-6 suitable as a calibration or reference standard for purity verification during incoming material inspection. Procurement for QC purposes is recommended where a well-characterized pyrazoline sulfonamide is required to validate analytical methods or serve as a retention-time marker in chromatographic workflows.

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